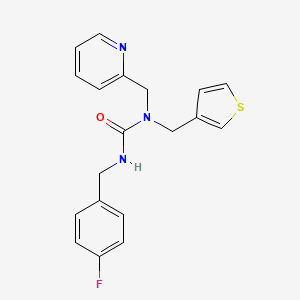

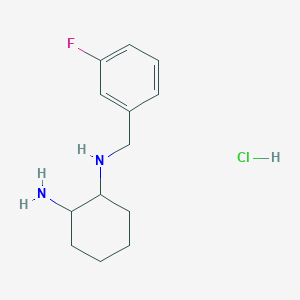

![molecular formula C20H23NO6 B2451057 [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-06-2](/img/structure/B2451057.png)

[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Microbial Metabolism of Trimethoxybenzoates

A study on the metabolism of trimethoxybenzoic acids by Pseudomonas putida revealed that the bacterium can oxidize 3,4,5-trimethoxybenzoic acid among others. This process involves demethylation to produce methanol and carbon dioxide, with methanol being a significant byproduct. This microbial pathway highlights a potential application in bioremediation or biochemical conversion processes (Donnelly & Dagley, 1980).

Synthesis and Anti-tumor Potential

In another research, the synthesis of methyl-2,4-dimethoxysalicylate, a compound structurally related to 3,4,5-trimethoxybenzoates, demonstrated potential anti-tumor properties. This synthesis involved thermal decarboxylation and provided insights into novel synthetic pathways that could be applied to similar compounds for pharmaceutical applications (Dabbagh et al., 2004).

Facile Syntheses for Pyrones

Research on the synthesis of various dioxinones and pyrones, which share a common structural motif with the target compound, offers potential applications in the development of new organic materials or pharmaceuticals. These compounds were synthesized under mild conditions, suggesting a versatile method that could be adapted for related compounds (Katritzky et al., 2005).

Preparation Techniques

A method for preparing methyl 3,4,5-trimethoxybenzoate from gallic acid was developed, showcasing a high-yield synthesis process. This technique, involving methylation and esterification, could be adapted for the synthesis of "[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" for research or industrial purposes (Jia, 2002).

properties

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-12-7-6-8-15(13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKBZIQMVSAFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)

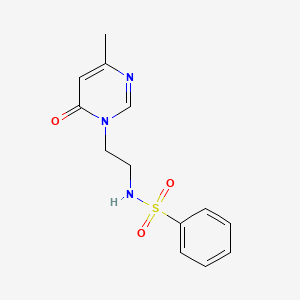

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

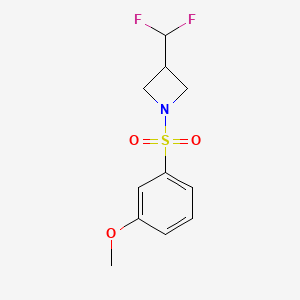

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

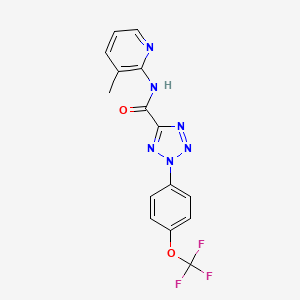

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)